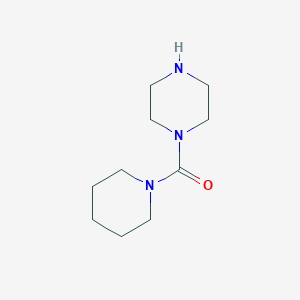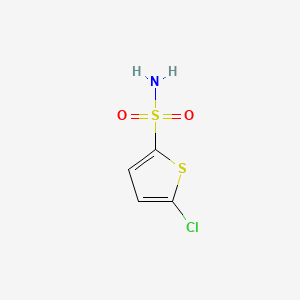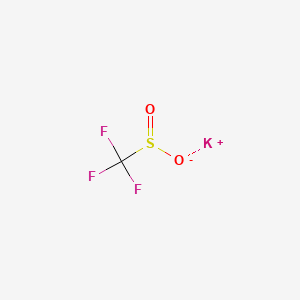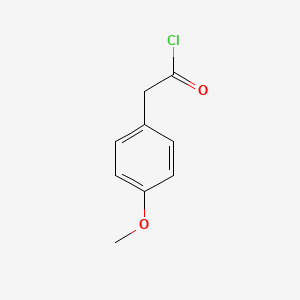
4-メトキシフェニルアセチルクロリド
概要
説明
4-Methoxyphenylacetyl chloride: is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylacetyl chloride, where a methoxy group is substituted at the para position of the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 4-Methoxyphenylacetyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize intermediates for drugs that have anti-inflammatory, analgesic, and antimicrobial properties .
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties .
作用機序
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .
Mode of Action
The mode of action of 4-Methoxyphenylacetyl chloride involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, leading to various types of compounds . For example, it has been used in the synthesis of higenamine, a cardiotonic principle of aconite root .
Result of Action
The molecular and cellular effects of 4-Methoxyphenylacetyl chloride are largely dependent on the specific reaction it is involved in. For instance, in the synthesis of higenamine, it contributes to the formation of the final product, which has cardiotonic effects .
Action Environment
The action, efficacy, and stability of 4-Methoxyphenylacetyl chloride can be influenced by various environmental factors. For example, the presence of other reactants, temperature, and pH can all affect its reactivity and the outcome of the reactions it is involved in .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the process of synthesis
Molecular Mechanism
It is known to participate in the synthesis of other compounds, which suggests it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylacetyl chloride can be synthesized through the reaction of 4-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of 4-methoxyphenylacetyl chloride involves the use of large-scale reactors where 4-methoxyphenylacetic acid is treated with thionyl chloride. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-Methoxyphenylacetyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Amines: React with 4-methoxyphenylacetyl chloride to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to form the corresponding acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Methoxyphenylacetic Acid: Formed from hydrolysis.
類似化合物との比較
Phenylacetyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxybenzoyl chloride: Has a similar structure but with a carbonyl group directly attached to the benzene ring, leading to different reactivity and applications.
Uniqueness: 4-Methoxyphenylacetyl chloride is unique due to the presence of the methoxy group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of compounds that require specific functional groups for their biological or chemical activity .
特性
IUPAC Name |
2-(4-methoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOONIFSVSFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196988 | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-91-8 | |
| Record name | 4-Methoxybenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenacetyl chloride, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetyl chloride, 4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxyphenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxyphenylacetyl chloride in synthesizing bioactive compounds?
A: 4-Methoxyphenylacetyl chloride serves as a vital building block in synthesizing various biologically active compounds. For instance, it's a key starting material in creating [14C]- and [2H]-labeled LY253351 (YM12617–1), a potent α1-receptor antagonist studied for its potential in treating benign prostatic hypertrophy (BPH) [].
Q2: Can you elaborate on the synthetic application of 4-Methoxyphenylacetyl chloride highlighted in the research?
A: In a study focused on synthesizing [14C]-labeled LY253351, researchers utilized 4-Methoxyphenylacetyl chloride to create [14C]-4-methoxyphenylacetone []. This intermediate was synthesized through a palladium(0)-catalyzed reaction with tetramethylstannane. This reaction highlights the compound's versatility in forming crucial intermediates for synthesizing complex molecules.
Q3: Besides its use in synthesizing pharmaceutical compounds, are there other applications of 4-Methoxyphenylacetyl chloride?
A: Yes, research indicates its use in synthesizing natural products. For example, it plays a crucial role in the multi-step synthesis of (±)-cryptopleurine, an alkaloid with potential biological activity []. In this synthesis, 4-Methoxyphenylacetyl chloride, along with 2-methylpyridine and methyl 3,4-dimethoxybenzoate, are used to create 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, a key intermediate in the process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

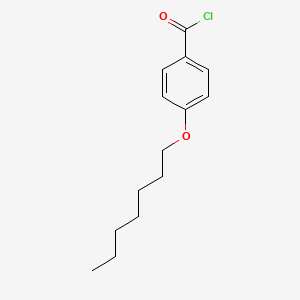

![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)
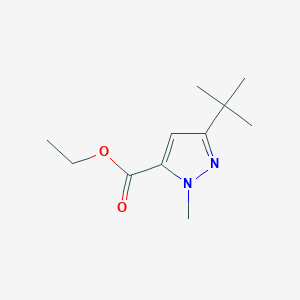
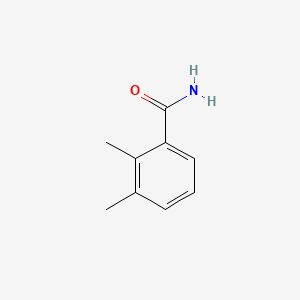
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)


